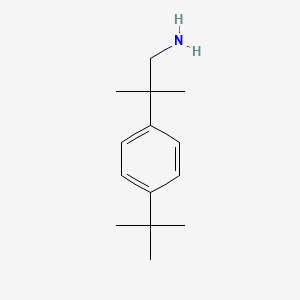

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine

Description

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9H,10,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZACVVCQOWRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-tert-butylphenylamine with 2-bromo-2-methylpropane under basic conditions. The reaction typically employs a strong base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the amine and methylpropan-1-amine moiety.

2-(4-tert-Butylphenyl)ethanol: Contains a similar phenyl ring with a tert-butyl group but has an ethanol group instead of the amine.

Uniqueness

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the tert-butyl group and the amine moiety allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Biological Activity

2-(4-Tert-butylphenyl)-2-methylpropan-1-amine, commonly referred to as a substituted amine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features that facilitate interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical and physiological responses. The compound's mechanism of action may vary depending on the context of its use, but it generally includes:

- Binding to Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It has the potential to affect receptor activity, which can alter cellular signaling processes.

Therapeutic Potential

Research has shown that this compound may exhibit therapeutic properties relevant to several conditions:

- Neurological Disorders : The compound's ability to modulate neurotransmitter levels suggests a potential role in treating conditions such as Parkinson's disease and other neurodegenerative disorders.

- Cardiovascular Health : Preliminary studies indicate that it may influence cardiovascular functions through its effects on vascular smooth muscle cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Monoamine Oxidase (MAO) :

- Receptor Interaction Studies :

- Oxidative Stress Protection :

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits MAO B, enhancing dopamine levels |

| Receptor Modulation | Alters activity at histamine H3 receptors |

| Oxidative Stress Protection | Reduces oxidative damage in cellular models |

Applications in Research and Industry

The compound serves as a versatile building block in organic synthesis and has applications across various fields:

- Medicinal Chemistry : Used in developing new therapeutic agents targeting neurological and cardiovascular diseases.

- Organic Synthesis : Acts as a precursor for synthesizing more complex molecules.

- Industrial Applications : Employed in producing specialty chemicals with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Tert-butylphenyl)-2-methylpropan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of aryl-substituted amines like this compound typically involves nucleophilic substitution or reductive amination. For example, a Buchwald-Hartwig coupling could link the tert-butylphenyl group to the propan-1-amine backbone. Key factors include:

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reaction efficiency .

- Temperature : Controlled heating (80–120°C) to minimize side reactions like aryl group dealkylation.

Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of amine precursors.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., tert-butyl group at the para position of the phenyl ring) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₄H₂₃N, theoretical MW: 205.34 g/mol).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.

- Waste Disposal : Segregate organic waste containing amine groups and consult certified waste management services for incineration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and identify nucleophilic/electrophilic sites. For example, the tert-butyl group’s steric effects may hinder axial coordination in Pd-catalyzed reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., THF vs. DMF) .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates measured via UV-Vis spectroscopy).

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For instance, NOESY NMR can clarify spatial proximity of the tert-butyl group to the amine .

- Isotopic Labeling : Synthesize -labeled analogs to enhance NMR signal resolution for the amine group .

- Data Reproducibility : Replicate experiments under standardized conditions to rule out instrumentation artifacts.

Q. How does the tert-butyl group influence the compound’s biological activity compared to analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare with analogs lacking the tert-butyl group (e.g., 2-methylpropan-1-amine derivatives). Key parameters:

- Lipophilicity : Measure logP values (tert-butyl increases hydrophobicity, enhancing membrane permeability) .

- Receptor Binding : Use surface plasmon resonance (SPR) to assess affinity for target proteins (e.g., monoamine transporters).

- In Vivo Pharmacokinetics : Track bioavailability and metabolic stability in rodent models using LC-MS/MS .

Key Challenges and Solutions

- Challenge : Low solubility in aqueous buffers for biological assays.

Solution : Use co-solvents (e.g., DMSO ≤1% v/v) or synthesize water-soluble salts (e.g., hydrochloride) . - Challenge : Steric hindrance from tert-butyl group limiting catalytic reactions.

Solution : Employ bulkier ligands (e.g., DavePhos) to improve catalyst-substrate interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.